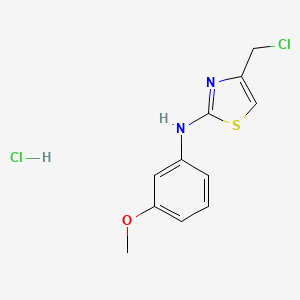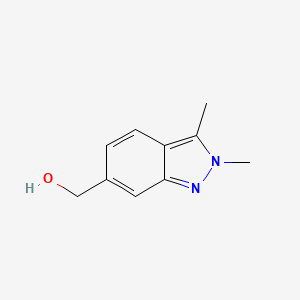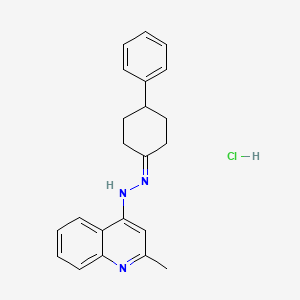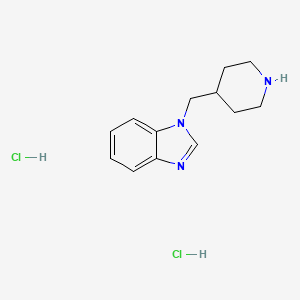
Clorhidrato de 3-aminometil-7-azaindol
Descripción general
Descripción
3-Aminomethyl-7-azaindole hydrochloride is a chemical compound with the molecular formula C8H10ClN3 . It is used in laboratory settings .
Synthesis Analysis
The synthesis of 7-azaindoles, which includes 3-Aminomethyl-7-azaindole hydrochloride, has been a subject of research. One study reports a ring cleavage methodology for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles . Another study discusses the development of novel synthetic methods for various azaindoles .Molecular Structure Analysis
The molecular structure of 3-Aminomethyl-7-azaindole hydrochloride consists of a pyrrolo[2,3-b]pyridine core with an aminomethyl group attached .Chemical Reactions Analysis
Azaindoles, including 3-Aminomethyl-7-azaindole hydrochloride, have been used in various chemical reactions. For instance, one study reports a nature-inspired remodeling of (aza)indoles to meta-aminoaryl nicotinates for late-stage conjugation of vitamin B3 to (hetero)arylamines .Physical And Chemical Properties Analysis
3-Aminomethyl-7-azaindole hydrochloride has a molecular weight of 183.64 . More detailed physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación
Síntesis de Compuestos Biológicamente Activos
El andamiaje de azaindol es una característica prominente en muchos productos naturales biológicamente activos y derivados sintéticos. Clorhidrato de 3-aminometil-7-azaindol sirve como un intermedio clave en la síntesis de varios agentes terapéuticos dirigidos a una gama de enfermedades . Su estructura única permite el desarrollo de nuevos compuestos con posibles actividades biológicas.
Desarrollo de Agentes Terapéuticos
Debido a sus propiedades bioquímicas y biofísicas, This compound se ha utilizado en la creación de varios agentes terapéuticos. Los investigadores han explorado su uso en el tratamiento de afecciones como el cáncer, los trastornos neurológicos y las enfermedades infecciosas, aprovechando su capacidad para interactuar con objetivos biológicos .
Metodologías Sintéticas Novedosas
El compuesto ha estado a la vanguardia de las novedosas estrategias sintéticas para derivados de azaindol. Estas metodologías tienen como objetivo producir azaindoles diversamente sustituidos, que son de gran interés debido a su potencial farmacológico . La reactividad del compuesto facilita el desarrollo de rutas sintéticas eficientes.
Sondas de Biología Química
En biología química, This compound se puede utilizar para crear sondas para comprender los procesos biológicos. Su versatilidad estructural permite el diseño de moléculas que pueden unirse selectivamente a enzimas, receptores y otras proteínas, proporcionando información sobre su función e interacción con otras biomoléculas .
Aplicaciones en Ciencia de Materiales
Las propiedades electrónicas de los azaindoles los hacen adecuados para aplicaciones en ciencia de materiales. This compound se puede incorporar a semiconductores orgánicos, sensores y otros dispositivos electrónicos, donde contribuye a la conductividad y estabilidad de los materiales .
Química Analítica
Como reactivo analítico, This compound se puede utilizar en el desarrollo de ensayos y herramientas de diagnóstico. Su reactividad y especificidad permiten la detección y cuantificación de varios analitos, lo cual es crucial tanto en la investigación como en los entornos clínicos .
Mecanismo De Acción
While the specific mechanism of action for 3-Aminomethyl-7-azaindole hydrochloride is not mentioned in the search results, azaindoles in general have been found to target a variety of kinases as inhibitors . The biostructural analysis of azaindoles with kinase inhibitors revealed that two nitrogen atoms of azaindole form hydrogen bonds with the hinge region of the protein kinase .
Direcciones Futuras
Azaindoles, including 3-Aminomethyl-7-azaindole hydrochloride, have attracted considerable interest in the field of drug discovery due to their powerful medicinal properties . Future research may focus on developing novel synthetic methods for various azaindoles and testing them for bioactivity against a variety of biological targets .
Propiedades
IUPAC Name |
1H-pyrrolo[2,3-b]pyridin-3-ylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3.ClH/c9-4-6-5-11-8-7(6)2-1-3-10-8;/h1-3,5H,4,9H2,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LROPGAKRKCJCPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC=C2CN)N=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1523618-08-7 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-3-methanamine, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1523618-08-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Spiro[3.3]heptan-2-ylmethanol](/img/structure/B1404919.png)

![2-(piperidin-4-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole dihydrochloride](/img/structure/B1404923.png)

![1-Oxa-6-azaspiro[3.5]nonane oxalate(2:1)](/img/structure/B1404926.png)

![Tert-butyl 6-(aminomethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B1404929.png)


![5-methyl-3H-imidazo[4,5-b]pyridin-6-amine](/img/structure/B1404932.png)
![N-[4-(chloromethyl)-1,3-thiazol-2-yl]pyrimidin-2-amine hydrochloride](/img/structure/B1404933.png)
![N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide hydrochloride](/img/structure/B1404935.png)

![2-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid](/img/structure/B1404940.png)